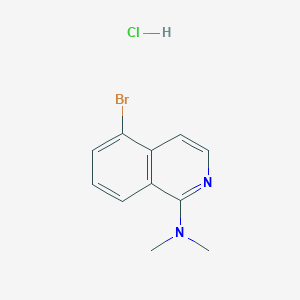

5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

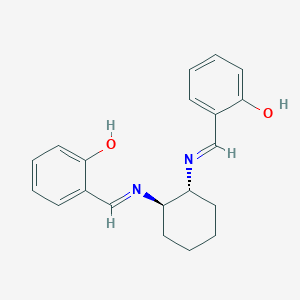

5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride is a chemical compound with the CAS Number: 2172589-26-1 . It has a molecular weight of 287.59 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of amines, such as 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions may involve alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The primary amine in the compound can act as a nucleophile, reacting with a molecule of the halogenoalkane . This reaction can lead to multiple substitutions .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s InChI key is CFXWBALFYWLPEB-UHFFFAOYSA-N .科学的研究の応用

Synthesis and Chemical Reactions

- 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride has been utilized in various chemical syntheses. For instance, it is involved in the synthesis of 3-aminoquinoline derivatives, providing an insight into diverse chemical reactions and structural transformations. This is demonstrated in the synthesis of 3-aminoquinoline-2,4(1H,3H)-diones, where bromoquinoline derivatives like 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride react with primary alkyl- or arylamines in specific conditions, leading to the formation of new compounds (Klásek, Kafka, Polis, & Košmrlj, 2002).

Pharmaceutical Applications

- In pharmaceutical research, derivatives of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride have been investigated for their potential in binding σ1 and σ2 receptors. This includes the study of various analogs where the amine ring fused to the aromatic ring was varied in size and the location of the nitrogen in this ring was modified. These studies provide valuable insights into the structural factors influencing receptor affinity and selectivity (Fan, Lever, & Lever, 2011).

Catalysis and Reaction Efficiency

- The compound has also been a subject of research in improving catalysis and reaction efficiency. For example, studies on palladium-catalyzed microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, have shown that microwave conditions can significantly enhance the yields of desired products compared to standard conditions. This indicates the compound's utility in facilitating more efficient chemical synthesis processes (Wang, Magnin, & Hamann, 2003).

Material Science and Corrosion Inhibition

- In the field of materials science, derivatives of 5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride have been synthesized and studied for their properties as corrosion inhibitors. This research is particularly relevant in understanding the compound's application in protecting metals against corrosion, a critical aspect in industrial applications (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

5-bromo-N,N-dimethylisoquinolin-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2.ClH/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11;/h3-7H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXWBALFYWLPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC2=C1C=CC=C2Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N,N-dimethylisoquinolin-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2863376.png)

![tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate](/img/structure/B2863380.png)

![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2863381.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2863385.png)

![3-benzyl-9-(5-chloro-2-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2863386.png)

![N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2863388.png)

![Tert-butyl N-[(4-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2863395.png)